While not "Chol-N3" itself, a macromolecule called Chol-PEO₂₂-N₃ has been researched as a nanocarrier. Its structure and known roles are summarized in the table below.
| Attribute | Description of Chol-PEO₂₂-N₃ |
|---|---|
| Chemical Structure | Amphiphilic molecule: hydrophobic cholesterol segment conjugated to hydrophilic poly(ethylene oxide) chain terminated with an azide (-N₃) group [1]. |
| Primary Documented Role | Forms core-shell nanoparticles (NPs) for delivery of hydrophobic drugs (e.g., Ursolic Acid); azide group enables further functionalization via "click chemistry" [1]. |
| Function in Lipid Metabolism | Acts as a drug delivery vehicle; its cholesterol core facilitates loading of lipophilic drugs, but it is not documented as a direct modulator of metabolic pathways [1]. |
The research on Chol-PEO₂₂-N₃ nanoparticles provides detailed methodologies that are standard in the field for characterizing new drug carriers.
Although a direct mechanism for this compound is unavailable, the diagram below outlines a general research workflow to investigate how a novel compound might modulate lipid metabolism, based on established pathways and targets [2] [3] [4].
Experimental Workflow for Lipid Metabolism Research
To propose a mechanism for a compound like this compound, you can investigate its effects on established regulators of cholesterol metabolism [2] [3] [4]. The table below lists key targets and their functions.
| Target | Function in Lipid Metabolism | Experimental Approach |
|---|---|---|
| SREBP-2 | Master transcription factor controlling cholesterol synthesis gene expression [3]. | Measure mRNA/protein levels (e.g., RT-PCR, Western Blot) in liver cells or tissue [3]. |
| HMGCR | Rate-limiting enzyme in the de novo cholesterol biosynthesis pathway [2] [3]. | Assess enzyme activity and gene expression; statins are known inhibitors [2]. |
| PCSK9 | Binds to LDL receptors, promoting their degradation; inhibitors increase LDL clearance [2] [3]. | Quantify circulating PCSK9 levels and hepatic LDLR protein expression [3]. |
| CYP7A1 | Rate-limiting enzyme in the classic bile acid synthesis pathway, major cholesterol clearance route [2] [3]. | Measure mRNA levels, fecal bile acid content, and serum 7α-hydroxy-4-cholesten-3-one (C4) [3]. |
| LDL-C Uptake | Overall functional readout of hepatic cholesterol clearance capacity [4]. | Track fluorescently labeled LDL in cells or measure plasma LDL-C levels in animal models [4]. |
I hope this structured technical information provides a solid foundation for your research. The experimental protocols and key targets outlined here should be directly applicable to designing studies for "this compound."
This compound is a synthetic derivative of cholesterol functionalized with a polyethylene glycol (PEG) linker and a terminal azide (N3) group [1]. It is not typically studied for its own inherent biochemical pathways but is widely used as a tool in bioorthogonal chemistry to label and manipulate cellular cholesterol or to create targeted delivery systems [2].
The table below summarizes its core characteristics:
| Property | Description |
|---|---|
| Common Use | Lipophilic lipid-PEG conjugate used to make targeted liposomes, improve drug circulation time, and serve as a non-viral transfection reagent [1]. |
| Structure | Cholesterol - PEG (Spacer) - N3 (Azide group) [1]. |
| PEG Molecular Weight | 1,000 Da (a common size, others may exist) [1]. |
| Functional Groups | Cholesterol (for membrane incorporation) and Azide (for click chemistry) [1]. |
| Solubility | Good water solubility [1]. |
| Storage | Should be stored under inert gas (nitrogen or argon) at -20°C and protected from light [1]. |
The power of this compound lies in the azide group, which selectively reacts with molecules containing a paired "click chemistry" group (e.g., DBCO or cyclooctyne) without interfering with native biological processes [2]. The general workflow involves two key steps, visualized in the diagram below.
Research workflow for this compound labeling and targeting.
While this compound is a tool, it is used to study or target critical biological pathways driven by native cholesterol. The diagram below illustrates two major cholesterol-sensing pathways relevant to disease research.
Key cholesterol-sensing pathways. LYCHOS couples cholesterol abundance to mTORC1 signaling [3], while hepatocyte cholesterol promotes fibrosis via TAZ stabilization [4].
The pathways above are examples of why cholesterol targeting is therapeutically relevant. For instance:
The table below summarizes some important cholesterol-related receptors and their signaling pathways identified in the search results.
| Receptor/Protein | Endogenous Ligand | Key Signaling Pathway | Primary Biological Role |
|---|---|---|---|
| CH25H / 25HC [1] | Cholesterol (substrate) | CH25H-25HC-STING Axis | Converts cholesterol to 25-hydroxycholesterol (25HC); in MDSCs, 25HC suppresses cGAS-STING to enhance immunosuppressive function [1]. |
| LYCHOS (GPR155) [2] | Cholesterol | LYCHOS-mTORC1 Pathway | Lysosomal cholesterol sensor; couples cholesterol availability to mTORC1 activation via GATOR1-Rag GTPase modulation [2]. |
| NPC1 [3] | Cholesterol | Lysosomal Cholesterol Efflux | Lysosomal membrane protein promoting cholesterol export; inhibits mTORC1 signaling [3]. |
| LXRα [3] | Oxysterols (e.g., 25HC) | LXRα-Mediated Transcription | Nuclear receptor activated by oxysterols; upregulates genes like ABCA1/ABCG1 for cholesterol efflux [3]. |
Based on the methodologies from the search results, here are common techniques used to study the function of cholesterol-sensing receptors.
Genetic Manipulation:
Functional Assays:
Biophysical and Structural Techniques:
Biochemical Analysis:
The diagram below illustrates the signaling pathway mediated by the cholesterol metabolite 25-hydroxycholesterol (25HC) in Myeloid-Derived Suppressor Cells (MDSCs) within the colorectal cancer tumor microenvironment [1].
CH25H/25HC pathway suppresses STING to increase ARG1 and immunosuppression.
This pathway shows how metabolic reprogramming in the tumor microenvironment can lead to immune evasion. The key mechanism is disinhibition: 25HC does not directly activate ARG1 but instead suppresses the cGAS-STING pathway, which normally represses ARG1. This releases the "brake" on ARG1 expression [1].
The following table summarizes key pharmacokinetic parameters for BAY 60-5521, a CETP inhibitor, derived from animal studies as part of a human dose prediction strategy [1].
| Parameter | Species | Value | Administration | Key Finding for Human Prediction |
|---|---|---|---|---|
| Volume of Distribution | Human (Predicted) | Larger (PBPK vs. allometric) | N/A | PBPK modeling predicted greater tissue distribution than allometric scaling [1] |
| Elimination Half-life | Human (Predicted) | Longer (PBPK vs. allometric) | N/A | The longer half-life influenced the predicted dosing regimen [1] |
| Potentially Effective Dose | Human (Predicted) | 51 mg | N/A | Combined PK/PD scaling and PBPK approach estimated this first-in-human dose [1] |
Here are methodologies for key experiments in pharmacokinetic and absorption studies, which can be adapted for related compounds.
This protocol details the in vivo pharmacokinetic studies conducted for BAY 60-5521 [1].
This protocol describes the creation of a human intestinal organoid-derived monolayer to predict drug absorption [2].
While not specific to Chol-N3, the absorption and transport of polyunsaturated fatty acids (PUFAs) share common pathways with other lipid compounds. The following diagram illustrates the key mechanisms by which PUFAs like DHA and ARA are taken up by the body and transported to critical sites of action, such as the brain [3].
Diagram of PUFA Transport: This chart outlines the journey of dietary PUFAs from liver synthesis and packaging into lipoproteins, through bloodstream transport, to their final uptake into the brain via specific mechanisms at the blood-brain barrier [3].
Cholesterol homeostasis in mammals is a balance between de novo synthesis, dietary absorption, cellular efflux, transport, and conversion to other molecules, such as bile acids [1] [2]. The synthesis pathway involves over 20 enzymatic reactions that convert acetyl-CoA into cholesterol.
The table below summarizes the key biomarkers and enzymes involved in cholesterol synthesis and regulation.
| Marker/Enzyme | Type | Primary Function/Role | Regulation & Notes |
|---|---|---|---|
| Lathosterol [1] | Biomarker | Immediate precursor in the Kandutsch–Russell cholesterol biosynthesis pathway. | Surrogate marker for estimating hepatic cholesterol synthesis. |
| Desmosterol [1] | Biomarker | Immediate precursor in the Bloch cholesterol biosynthesis pathway. | Surrogate marker for estimating hepatic cholesterol synthesis. |
| HMGCR [3] [4] | Enzyme | Rate-limiting enzyme; converts HMG-CoA to mevalonate. | Inhibited by phosphorylation and statins; transcriptionally regulated by SREBP2. |
| Squalene Monooxygenase (SM) [3] | Enzyme | Second rate-limiting enzyme; catalyzes the epoxidation of squalene. | Degraded via the ubiquitin-proteasome system in high sterol conditions. |
| SC4MOL [3] | Enzyme | First enzyme in the C4-demethylation complex. | Targeted for degradation by the E3 ubiquitin ligase MARCHF6; sensitive to sterol levels. |
| SREBP2 [2] | Transcription Factor | Master transcriptional regulator of cholesterol synthesis genes. | Activated under low cholesterol conditions; upregulates HMGCR, LDLR, etc. |
| MARCHF6 [3] | E3 Ubiquitin Ligase | Post-translational regulator; targets multiple cholesterol synthesis enzymes for degradation. | Acts as a sterol and NADPH sensor; targets HMGCR, SM, LDM, DHCR24, and SC4MOL. |
The following diagram illustrates the core regulatory pathway of cholesterol synthesis, centered on SREBP2 activation, and highlights key enzymes targeted for degradation by MARCHF6.
Regulation of cholesterol synthesis via SREBP2 and MARCHF6.
For researchers, quantifying cholesterol synthesis and its metabolic impact is crucial. Here are methodologies and key findings from recent studies.
A 2025 study on Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) provides a protocol for assessing whole-body cholesterol homeostasis [1].
| Parameter | MASLD Group | Control Group | p-value | Interpretation |
|---|---|---|---|---|
| Lathosterol | Higher | Lower | 0.006 | Significantly increased cholesterol synthesis |
| Desmosterol | Slightly Elevated | Lower | 0.472 (NS) | Trend towards increased synthesis |
| Phytosterols | No significant difference | No significant difference | >0.05 | Cholesterol absorption efficiency unchanged |
| Lathosterol/β-sitosterol | Higher | Lower | <0.05 | Homeostasis shifted toward synthesis |
| FLI, HSI, TyG | Positive correlation with lathosterol/desmosterol | - | <0.05 | Synthesis markers predict liver steatosis |
NS: Not Significant. Data adapted from [1].
A 2023 cell biology study uncovered how specific enzymes in the cholesterol synthesis pathway are regulated post-translationally [3].
The findings from the search results have significant implications for disease research and drug development.
Based on the search results, here is some guidance for your research:
The internalization of lipid-based carriers similar to Chol-N3 is an active process, with the specific pathway heavily influenced by the nanoparticle's composition and cell type.
| Inhibitor | Targeted Pathway | Effect in 3T3-L1 Cells | Effect in MCF-7 Cells |
|---|---|---|---|
| Sodium Azide + 2-Deoxy-D-Glucose | ATP Depletion (General Endocytosis) | Strong inhibition [1] | Strong inhibition [1] |
| Dynasore | Dynamin (Clathrin-mediated, Caveolae) | Moderate inhibition [1] | Information missing from search results |
| Chlorpromazine | Clathrin-Mediated Endocytosis | Moderate inhibition [1] | Information missing from search results |
| 5-[N-Ethyl-N-isopropyl] Amiloride (EIPA) | Macropinocytosis | Strong inhibition [1] | Weak inhibition [1] |
| Nystatin | Caveolae-Mediated Endocytosis | Weak inhibition [1] | Information missing from search results |
These results suggest macropinocytosis is a major pathway in 3T3-L1 cells, while the mechanisms in MCF-7 cells are less defined and may involve other or multiple concurrent pathways [1].
Once internalized, lipid nanoparticles and cholesterol analogues typically traffic through the endolysosomal system, and their structural properties can dramatically alter their distribution and functional efficiency.
The following diagram illustrates the general workflow for studying the uptake and distribution of such probes, from cellular entry to final localization.
To investigate the mechanisms of this compound, you can adapt established protocols used for studying similar lipid nanoparticles.
Protocol 1: Inhibitor Studies to Determine Uptake Pathways [1]
Protocol 2: Visualizing Distribution via Confocal Microscopy [1] [3]
The current data provides a foundational understanding, but key aspects of this compound specifically remain unexplored.
To bridge these gaps, you could:
The term "N3" in the search results primarily appears in two distinct contexts: as a specific chemical position in synthetic compounds and in reference to a class of dietary fatty acids (n-3 PUFAs). The table below summarizes the three most relevant research fronts identified.
| Research Theme | Key Finding / Mechanism | Experimental Models & Techniques | Relevance & Potential Link to "Chol-N3" |
|---|---|---|---|
| 1. LDL Receptor Structure [1] | First 3D map of LDL binding to its receptor, revealing molecular details of cholesterol clearance. [1] | Techniques: Cryo-electron microscopy, cloud computing for data processing. [1] | "N3" not mentioned. A foundational discovery for rational drug design targeting LDL cholesterol. |
| 2. Oxygen-Sensing & Cholesterol Synthesis [2] | Hypoxia triggers SREBP2 degradation via MARCHF6 ligase, overriding sterol-sensing to shut down synthesis. [2] | Models: HeLa, HepG2, HEK293T cells. Techniques: SREBP2/HMGCR knock-in reporters, immunoblotting, LC-MS, proteasome inhibition. [2] | "N3" not mentioned. A paradigm shift in understanding cholesterol regulation in low-oxygen environments (e.g., tumors). |
| 3. n-3 Polyunsaturated Fatty Acids (n-3 PUFAs) [3] | n-3 PUFAs (EPA/DHA) reduce fat mass by increasing hepatic fatty acid oxidation and BAT thermogenesis. [3] | Model: Diet-induced obesity (DIO) mouse model. Techniques: Gene/protein expression analysis, immunohistochemistry, lipidomics. [3] | Directly involves "n-3". Demonstrates how this fatty acid class modulates overall lipid metabolism, potentially influencing cholesterol. |
For the research themes above, here are the detailed methodologies for key experiments.
This protocol is based on the breakthrough study from the NIH Clinical Center.
This protocol outlines the key experiments to uncover the oxygen-sensitive pathway.
This protocol is based on the 2018 mouse model study.
To help conceptualize the complex regulatory pathways discovered, the following diagram illustrates the oxygen-sensing mechanism for cholesterol synthesis, a major recent breakthrough.
Oxygen sensing in cholesterol synthesis: Hypoxia increases NADPH, activating MARCHF6 to degrade SREBP2 and halt production. [2]
Since a direct reference to "this compound" was not found, your research concept could be novel. The areas highlighted provide a robust scientific foundation to build upon:
n-3 long-chain polyunsaturated fatty acids (n-3 LCPUFAs), particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), have emerged as critical nutrients with profound effects on cardiovascular health and cholesterol metabolism. These fatty acids are incorporated into cell membranes, influencing membrane fluidity, receptor function, and signal transduction pathways that govern lipid homeostasis [1]. The global burden of dyslipidemia and cardiovascular disease has intensified research into nutritional interventions, with n-3 LCPUFAs demonstrating multifaceted effects on cholesterol synthesis, clearance, and trafficking that extend beyond their established triglyceride-lowering properties [2].
The biological effects of n-3 LCPUFAs are mediated through both direct incorporation into cellular lipids and indirect signaling mechanisms that modulate gene expression and protein activity. Unlike saturated and monounsaturated fatty acids, n-3 LCPUFAs possess unique structural characteristics that influence membrane microdomains and protein function, ultimately affecting cholesterol biosynthesis, lipoprotein metabolism, and biliary cholesterol excretion [3]. This comprehensive review synthesizes current understanding of the molecular mechanisms, experimental approaches, and clinical evidence underlying the interplay between n-3 LCPUFAs and cholesterol metabolism, with particular emphasis on recent advances and translational applications.
The sterol regulatory element-binding protein 2 (SREBP-2) pathway serves as the master regulator of cholesterol biosynthesis, controlling expression of key enzymes including 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMGCR), the rate-limiting enzyme in the cholesterol synthesis pathway. Research demonstrates that n-3 LCPUFAs effectively downregulate SREBP-2 expression and nuclear translocation, thereby reducing transcription of cholesterogenic genes [4]. This mechanism was elegantly demonstrated in a chronic mild stress model where n-3 HUFAs (highly unsaturated fatty acids) significantly decreased hepatic SREBP-2 mRNA expression, resulting in reduced cholesterol biosynthesis [4].
Beyond SREBP-2 regulation, n-3 LCPUFAs influence cholesterol metabolism through oxygen-sensitive degradation pathways. Recent research has identified a HIF-independent oxygen-sensitive pathway that controls cholesterol synthesis through regulated SREBP2 protein degradation [5]. Under hypoxic conditions, the ER-resident ubiquitin ligase MARCHF6 becomes activated through NADPH-mediated mechanisms, promoting SREBP2 degradation via the proteasome pathway. This pathway overrides the canonical sterol-sensing response and provides a mechanistic explanation for the cholesterol auxotrophy observed in hypoxic tumor microenvironments [5]. The degradation of SREBP2 in hypoxia occurs independently of prolyl hydroxylation, distinguishing it from the HIF pathway and fungal sterol sensing mechanisms.
Table 1: Key Molecular Targets of n-3 LCPUFAs in Cholesterol Metabolism
| Target | Effect of n-3 LCPUFAs | Functional Consequence | Experimental Evidence |
|---|---|---|---|
| SREBP-2 | Downregulation | Reduced cholesterol biosynthesis | Chronic mild stress rat model [4] |
| HMGCR | Reduced expression & activity | Decreased cholesterol synthesis | Gene expression & activity assays [4] |
| PCSK9 | Downregulation | Increased LDL receptor availability | Protein & gene expression analysis [4] |
| CYP7A1 | Upregulation | Enhanced bile acid synthesis | mRNA measurements [4] |
| MARCHF6 | Indirect activation | SREBP2 degradation | Hypoxia studies [5] |
| LXRs | Potential activation | Cholesterol efflux | Indirect evidence |
n-3 LCPUFAs promote cholesterol clearance through multiple interconnected pathways. A significant mechanism involves the upregulation of bile acid synthesis via increased expression of cholesterol 7α-hydroxylase (CYP7A1) and sterol 27-hydroxylase (CYP27A1), the rate-limiting enzymes in the classic and alternative bile acid synthesis pathways, respectively [4]. This enhanced conversion of cholesterol to bile acids promotes fecal excretion of cholesterol and contributes to the hypocholesterolemic effects of n-3 LCPUFAs.
Additionally, n-3 LCPUFAs modulate the low-density lipoprotein (LDL) receptor pathway through downregulation of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that promotes degradation of LDL receptors [4]. By reducing PCSK9 expression, n-3 LCPUFAs increase LDL receptor availability on hepatocytes, enhancing clearance of LDL-cholesterol from the circulation. This mechanism works synergistically with the effects of n-3 LCPUFAs on cholesterol biosynthesis to reduce overall cholesterol burden.
The following diagram illustrates the integrated molecular pathways through which n-3 LCPUFAs modulate cholesterol metabolism:
Integrated pathways of n-3 LCPUFA regulation of cholesterol metabolism.
The incorporation of n-3 LCPUFAs into cellular membranes significantly alters membrane physical properties, including fluidity, permeability, and raft formation, which in turn influences the function of membrane-associated proteins involved in cholesterol homeostasis [1] [3]. DHA, with its six double bonds, introduces substantial curvature stress and disorder into membrane bilayers, affecting the activity of transporters, receptors, and enzymes embedded within these lipid environments.
Emerging evidence indicates that cholesterol content reciprocally modulates the activity of various receptors including G-protein coupled receptors (GPCRs) through common binding sites [6]. This bidirectional relationship between membrane lipid composition and receptor function represents a fundamental mechanism through which n-3 LCPUFAs influence cellular cholesterol homeostasis and signaling pathways. The ability of n-3 LCPUFAs to modify lipid raft composition and membrane microdomains further affects cholesterol trafficking and signaling by altering the lateral organization of proteins within the membrane bilayer [7].
Animal studies have been instrumental in elucidating the mechanisms underlying n-3 LCPUFA effects on cholesterol metabolism. The chronic mild stress (CMS) rat model has demonstrated that n-3 HUFAs ameliorate dyslipidemia through coordinated regulation of cholesterol biosynthesis and clearance pathways [4]. In this model, rats are subjected to a variety of mild stressors over 5-6 weeks while receiving controlled diets, after which lipid profiles, gene expression, and protein levels are analyzed.
The diet-induced obesity mouse model has revealed that n-3 LCPUFAs upregulate energy-dissipating pathways in brown adipose tissue, including increased thermogenesis and fatty acid oxidation, contributing to anti-obesogenic effects and improved lipid profiles [8]. These models typically employ defined diets with specific fatty acid compositions, allowing researchers to control the n-6/n-3 PUFA ratio, which is critical given the opposing metabolic effects of these fatty acid families.
Table 2: Experimental Models for Studying n-3 LCPUFA Effects on Cholesterol Metabolism
| Model System | Key Features | Measured Parameters | Applications |
|---|---|---|---|
| CMS Rat Model | Chronic mild stress induction; Controlled n-3 HUFA diets | Serum lipids; Hepatic gene expression; Fecal bile acids | Stress-induced dyslipidemia mechanisms [4] |
| DIO Mouse Model | High-fat diets with varying n-6/n-3 ratios; Tissue-specific analysis | Body weight; Fat mass; Tissue lipid content; Gene expression | Obesity-related dyslipidemia; Thermogenesis [8] |
| Hepatic Cell Cultures | SREBP2 degradation studies under hypoxia; HMGCR stability | Protein degradation; Gene expression; Metabolic tracing | Oxygen-sensing pathways; Molecular mechanisms [5] |
| HEK293 & tsA-201 Cells | Cholesterol modulation of ion channels; PIP2 sensitivity | Electrophysiology; Lipid analysis; Cell viability | Membrane cholesterol interactions [7] |
Cell-based systems have provided crucial insights into the molecular mechanisms of n-3 LCPUFA action. Studies in HEK293, HeLa, and HepG2 cells have demonstrated hypoxia-induced degradation of SREBP2 through MARCHF6 activation, identifying a novel oxygen-sensitive pathway for controlling cholesterol synthesis [5]. These systems allow for precise manipulation of oxygen tension, nutrient availability, and gene expression to dissect specific pathways.
Electrophysiological studies in HEK293 and tsA-201 cells have revealed how cholesterol modulates ion channel activity via regulation of phosphatidylinositol 4,5-bisphosphate (PIP2) levels, demonstrating cross-talk between cholesterol and phospholipid signaling [7]. Such findings highlight the broader implications of cholesterol modulation beyond classical metabolic pathways.
Advanced analytical techniques are essential for quantifying n-3 LCPUFA effects on cholesterol metabolism. Liquid chromatography-mass spectrometry enables precise tracking of cholesterol synthesis through [13C]glucose tracing, allowing researchers to monitor the incorporation of carbon units into cholesterol isotopomers [5]. Gene expression analysis via RT-PCR provides quantification of key transcriptional regulators and enzymes, while immunoblotting techniques measure protein levels and post-translational modifications.
Lipidomic approaches comprehensively characterize lipid species composition in membranes, lipoproteins, and tissues, revealing how n-3 LCPUFA incorporation influences lipid microenvironments and function. These methodologies collectively provide a multi-dimensional understanding of n-3 LCPUFA effects on cholesterol homeostasis.
Human studies have established that n-3 LCPUFA intake significantly modifies cardiovascular risk, with part of this benefit mediated through effects on cholesterol metabolism. Expert recommendations generally support a daily intake of 500 mg of EPA and DHA for cardiovascular health, equivalent to 1-2 servings of fatty fish per week [1]. However, global intake estimates indicate that less than 20% of the world's population consumes ≥250 mg/day of seafood-origin n-3 LCPUFAs, highlighting a substantial gap between recommended and actual intakes [1].
Blood levels of n-3 LCPUFAs serve as objective biomarkers of status and have been linked to reduced risk of cardiovascular events. Stark et al. systematically reviewed global EPA+DHA status and identified considerable geographical variability, with many regions exhibiting very low to low blood levels that may increase chronic disease risk [1]. This variability reflects differences in dietary patterns, genetic factors, and possibly interactions with medications such as statins.
The combination of n-3 LCPUFAs with statins presents both opportunities and challenges due to their overlapping pleiotropic effects. Statins primarily reduce LDL-cholesterol through inhibition of HMGCR, while n-3 LCPUFAs exert broader effects on triglyceride reduction, cholesterol biosynthesis, and clearance pathways [2]. However, potential interactions exist through shared metabolic pathways, particularly cytochrome P450 enzymes that metabolize certain statins and may also affect n-3 LCPUFA metabolism.
Clinical and mechanistic studies show both synergistic and antagonistic effects when n-3 LCPUFAs are combined with statins, necessitating further research to optimize combination regimens [2]. The residual cardiovascular risk that persists despite statin therapy may be partially addressed by n-3 LCPUFA supplementation, particularly through mechanisms independent of LDL-cholesterol reduction.
Emerging research demonstrates that n-3 HUFAs combined with pro-biotics or post-biotics exert synergistic hypocholesterolemic effects in chronic mild stress models [4]. These combinations produce greater improvements in dyslipidemia than either intervention alone, through enhanced downregulation of cholesterol biosynthesis (SREBP-2, HMGCR) and upregulation of cholesterol clearance pathways (PCSK9, CYP7A1, CYP27A1).
The synergistic effects observed between n-3 HUFAs and biotics highlight the potential of multi-targeted approaches for managing dyslipidemia, particularly in stress-related conditions where both cholesterol metabolism and gut-brain axis function are disrupted. This integrated approach represents a promising frontier for nutritional intervention strategies.
Recent discoveries of oxygen-sensitive pathways controlling cholesterol synthesis through SREBP2 degradation have opened new avenues for understanding how n-3 LCPUFAs might influence cholesterol metabolism in hypoxic conditions, such as atherosclerotic plaques or tumor microenvironments [5]. The identification of MARCHF6 as a NADPH-activated ubiquitin ligase that promotes SREBP2 degradation provides a mechanistic link between cellular redox state and cholesterol biosynthesis that may be modulated by n-3 LCPUFAs.
Future research should focus on personalized n-3 LCPUFA interventions based on genetic polymorphisms in fatty acid desaturase genes (FADS1 and FADS2), which influence the efficiency of n-3 LCPUFA synthesis and metabolism [1]. Additionally, better characterization of the specific roles of EPA, DPA, and DHA in cholesterol metabolism will enable more targeted recommendations and formulations. The development of sustainable alternatives to fish-derived n-3 LCPUFAs, such as algal oils and advanced fermentation technologies, will be crucial for meeting global needs while preserving marine ecosystems [3].
The integration of n-3 LCPUFAs into comprehensive cardiovascular prevention strategies requires further dose-response studies, clearer identification of optimal biomarker targets, and exploration of innovative delivery systems to enhance bioavailability and tissue targeting. As research continues to unravel the complex interactions between n-3 LCPUFAs and cholesterol metabolism, new opportunities will emerge for preventing and managing dyslipidemia and its associated health burdens.
Cholesterol and its derivatives are pivotal in drug delivery and disease modeling. The core challenge is overcoming the blood-brain barrier (BBB) to deliver these compounds to the brain. Advanced nanotechnologies have been developed to address this, showing efficacy in models of neurodegenerative diseases like Huntington's disease (HD) and in improving cancer chemotherapeutics [1] [2].
The table below summarizes the key administration techniques identified in the literature.
| Administration Route | Formulation / Technique | Key Quantitative Data | Primary Application in Models |
|---|
| Intraperitoneal (IP) Injection [1] | Brain-permeable nanoparticles (e.g., hybrid-g7-NPs-chol) | Size: 249 ± 38 nm Cholesterol Content: 28.71 ± 3.50 mg per 100 mg NPs Dosing Regimen: 2 injections/week for 5 weeks [1] | Chronic cholesterol delivery to the brain in HD mice (zQ175DN model) [1] | | Direct Striatal Infusion [3] | Osmotic mini-pumps | Doses Tested: 15 µg (low), 185 µg (medium), 369 µg (high) over 4 weeks [3] | Dose-dependent cholesterol delivery in HD mice (R6/2 model) [3] | | Intravenous (IV) Injection [4] | Co-injection of chol-siRNA with targeted polymer | Dosing: Single injection of 2 mg/kg chol-siRNA with polymer [4] | Efficient gene silencing in liver hepatocytes (Mice & Non-Human Primates) [4] | | Liposomal Formulation (IV) [2] | Cholesterol-modified sphingomyelin (SM-CSS-Chol) bilayer | Particle Stability: Reduced cholesterol transfer & payload leakage MTD for Vincristine: Increased maximum tolerated dose [2] | Improved delivery of various drugs (vincristine, doxorubicin, siRNA) in cancer models [2] |
Here are the step-by-step methodologies for the key administration techniques.
This protocol is adapted from a study demonstrating long-term efficacy in a slow-progressing HD mouse model [1].
Objective: To chronically administer cholesterol to the brain to prevent or reverse disease phenotypes.
Materials:
Methodology:
This protocol is for direct, continuous, and dose-controlled delivery to a specific brain region [3].
Objective: To investigate the dose-dependent effects of cholesterol in the striatum.
Materials:
Methodology:
This protocol dramatically enhances the efficacy of cholesterol-conjugated siRNA for liver-targeted gene silencing [4].
Objective: To achieve efficient gene knockdown in hepatocytes using chol-siRNA.
Materials:
Methodology:
The following diagrams illustrate the logical workflow for selecting an administration method and the mechanism of one key technique.
Diagram 1: Decision Workflow for Administering Cholesterol-Modified Compounds. This chart outlines the critical first steps in selecting an appropriate in vivo administration technique based on the research target organ or system. NP = Nanoparticle; IV = Intravenous.
Diagram 2: Mechanism of Brain Delivery via g7-NPs. This diagram illustrates the pathway of cholesterol-loaded, brain-permeable nanoparticles following intraperitoneal (IP) injection. The g7 shuttle peptide on the nanoparticle surface is key to crossing the blood-brain barrier (BBB). mHTT = mutant Huntingtin.
I hope these detailed application notes and protocols provide a solid foundation for your work with Chol-N3. The principles of formulation, dosing, and delivery route optimization are directly applicable.
Lipidomics, the large-scale study of lipidomes, is crucial for understanding their role in health and disease. A major bottleneck in reliable lipidomic analysis is the extraction of lipids from biological samples [1]. This protocol provides detailed methodologies for sample preparation, emphasizing the selection of extraction methods based on scientific rationale and the adoption of safer solvent alternatives.
Proper handling before extraction is critical for preserving the integrity of the lipidome.
The choice of extraction method significantly influences lipid recovery and reproducibility. The following table compares some of the most common and effective protocols.
| Method Name | Type | Solvent System (Ratio) | Key Advantages | Key Limitations | Recommended Sample Types |
|---|---|---|---|---|---|
| Folch [1] | Biphasic | Chloroform:MeOH:Water (2:1:0.8) | High efficacy & reproducibility for a broad lipid range [1]. Considered a "gold standard" [1]. | Chloroform is highly toxic; organic phase is bottom layer, making collection tricky [3] [1]. | Pancreas, spleen, brain, plasma [1]. |
| MTBE (Matyash) [1] | Biphasic | MTBE:MeOH:Water (NA:NA:NA) | Less toxic than chloroform; organic phase is top layer, enabling easy collection [1]. | Lower recovery for some polar lipids (e.g., LPC, LPE) [1]. | Requires SIL-IS correction for specific lipid classes [1]. |
| BUME [1] | Biphasic | Butanol:MeOH:Heptane:EtOAc (NA:NA:NA:NA) | Suitable for automation; good for liver and intestine [1]. | High-boiling point BuOH may cause lipid hydrolysis during evaporation [1]. | Liver, small intestine [1]. |
| MMC [1] | Monophasic | MeOH:MTBE:Chloroform (1.33:1:1) | Fast, feasible for high-throughput; comparable to Folch for liver [1]. | Less clean extracts (carries salts, polar metabolites) [1]. | Liver [1]. |
| CPME-based [3] | Monophasic | MeOH:MTBE:CPME (1.33:1:1) | CPME is a greener, less hazardous solvent; shows comparable/superior performance to chloroform [3]. | A newer method, less widely validated across all sample types. | Human plasma (tested) [3]. |
This protocol, adapted from recent research into sustainable lipidomics, uses cyclopentyl methyl ether (CPME) as a safer alternative to chloroform [3].
The workflow for this protocol can be visualized as follows:
Diagram 1: Workflow for CPME-based monophasic lipid extraction.
Incorporating quality control measures is non-negotiable for generating reliable data.
The optimal extraction method can depend on your specific research goals and sample type.
While not a protocol, one commercial source for the unlabeled compound was identified, which may be useful for your research.
| Supplier | Product Name | Description | Molecular Weights Available |
|---|---|---|---|
| NSP-Functional Polymers [1] | Cholesterol-PEG-N3 | A lipophilic PEG conjugate with an azide group, used for making targeted liposomes and nanoparticle modification via click chemistry. | 1000, 2000, 3400, 5000 |
Although specific protocols for this compound are not available, the following established methods for studying cholesterol metabolism using stable isotopes provide a valuable experimental framework that you might adapt.
| Technique / Focus | Key Tracer Used | Core Methodology Summary | Application Context |
|---|---|---|---|
| Cholesterol Efflux Assay [2] | [d7]-cholesterol (deuterated) | Cells are loaded with deuterated cholesterol. Lipid extracts are acetylated and analyzed by ESI-MS/MS to track tracer flux to acceptors like ApoA-I. | Replaces traditional radiolabeled assays to measure reverse cholesterol transport from macrophages. |
| In Vivo Lipid Tracing [3] | 13C18-oleic acid | A bolus of labeled fatty acid is administered in vivo. Plasma samples are analyzed by UPLC-MS/MS to monitor incorporation into triglycerides and cholesteryl esters. | Studies the synthesis and disposition of lipids in live animal models to understand whole-body metabolism. |
| Analytical Lipidomics [4] | Various (e.g., 13C-glucose, D₂O) | A tracer is introduced to a biological system. Lipids are extracted (e.g., Bligh-Dyer method) and analyzed via high-resolution MS to track isotope incorporation into different lipid classes. | Used to investigate dynamic lipid metabolism, including biosynthesis, remodeling, and degradation. |
The methodology for the mass spectrometry-based cholesterol efflux assay can be visualized as a multi-stage workflow. This exemplifies the level of detail found in established, related protocols [2].
Given the lack of specific this compound isotope labeling protocols, here are some suggestions to move your project forward:
Azide-functionalized cholesterol (this compound) represents a versatile chemical biology tool that enables bioorthogonal conjugation through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This modified cholesterol analog allows researchers to track cholesterol localization, dynamics, and metabolism in various biological systems while maintaining the fundamental structural properties of native cholesterol. The azide moiety serves as a chemical handle for attaching fluorescent dyes, affinity tags, or other functional groups without significantly altering cholesterol's membrane-incorporation characteristics. This functionality makes this compound particularly valuable for studying lipid nanoparticle (LNP) systems and cellular cholesterol trafficking pathways.
The utility of this compound spans multiple research domains, including drug delivery optimization, membrane dynamics studies, and intracellular trafficking investigations. In the context of LNP development—particularly for nucleic acid delivery—this compound enables precise tracking of carrier systems and their interactions with target cells. With the growing importance of LNPs in vaccine development and therapeutic delivery, as demonstrated by their crucial role in COVID-19 mRNA vaccines, understanding cholesterol behavior in these systems has become increasingly important [1]. These application notes provide detailed protocols for implementing this compound in various experimental contexts, offering researchers comprehensive guidance for assay development and optimization.
Cholesterol serves as a crucial structural component of eukaryotic cellular membranes, significantly influencing membrane fluidity, permeability, and domain organization. Naturally occurring cholesterol integrates into lipid bilayers with its hydroxyl group oriented toward the aqueous interface and the rigid steroid ring system interacting with fatty acid chains of phospholipids. This arrangement promotes the formation of liquid-ordered domains (lipid rafts) that serve as organizing centers for signaling complexes and membrane trafficking machinery. The integral role of cholesterol in membrane architecture makes it an essential factor in designing effective lipid-based delivery systems [2].
Cellular cholesterol homeostasis is maintained through a complex regulatory network involving both exogenous uptake and endogenous synthesis. The SREBP2 pathway serves as the primary transcriptional regulator of cholesterol synthesis, activating genes encoding enzymes in the cholesterol biosynthetic pathway in response to cellular sterol levels. Recent research has identified that this pathway exhibits oxygen sensitivity, with SREBP2 degradation occurring under hypoxic conditions through an HIF-independent mechanism involving the ubiquitin ligase MARCHF6 [3]. This oxygen-sensitive regulation has important implications for cholesterol metabolism in various physiological and pathological contexts, including tumor microenvironments where hypoxia is common.
This compound maintains the fundamental membrane-incorporation characteristics of native cholesterol while providing a bioorthogonal handle for subsequent conjugation. The azide group allows specific labeling via click chemistry with alkyne-containing probes, enabling precise tracking and visualization without interfering with native biological processes. When incorporating this compound into experimental systems, researchers must consider its potential differences from native cholesterol, as the introduction of fluorescent labels or other modifications can influence membrane localization, interaction partners, and intracellular trafficking patterns [4].
The behavior of cholesterol analogs in biological systems varies significantly based on their specific structural modifications. Comparative studies of fluorescent cholesterol analogs have demonstrated substantial differences in their performance across various experimental applications, including membrane partitioning, intracellular trafficking, and diffusion dynamics [4]. These findings emphasize the importance of validation experiments to confirm that this compound recapitulates the biological behavior of native cholesterol in specific experimental contexts.
Materials Required: this compound, DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), cholesterol, DSPE-PEG-2000 (for PEGylated formulations), chloroform, phosphate-buffered saline (PBS, pH 7.4), round-bottom flask, rotary evaporator, sonicator, manual extruder with polycarbonate membranes (200-nm and 100-nm pore sizes)
Procedure:
Lipid Film Formation: Dissolve lipid components in chloroform in a round-bottom flask to achieve the desired molar ratios. For DOTAP/Chol formulations, optimal mRNA transfection has been observed at a 1:3 molar ratio of DOTAP to cholesterol [1]. Typically, this compound constitutes 0.5-2 mol% of total lipid content, replacing an equivalent amount of native cholesterol. For a standard preparation, use total lipid amount of 10 µmol.
Solvent Evaporation: Remove organic solvent using rotary evaporation under vacuum to generate a thin lipid film. Maintain temperature at 25-30°C during this process.
Hydration: Add 1 mL of PBS (10 mM, pH 7.4) to the lipid film and hydrate using alternating cycles of 30-second sonication and 60-second vortexing at room temperature until the film is completely hydrated and the solution appears homogeneous.
Extrusion: Process the multilamellar liposomal solution through a series of polycarbonate membranes—first through a 200-nm membrane, then through a 100-nm membrane, performing 10 extrusions for each size using a manual extruder.
Storage: Store blank LNPs at 4°C for up to 60 days without significant reduction in performance [1].
Charge Ratio Optimization: Complex cationic LNPs with anionic mRNA, pDNA, or oligonucleotides through spontaneous electrostatic interaction. For mRNA, optimal complexation has been observed at 62.5 µM lipid to 1 µg mRNA [1].
Incubation: Mix LNP and nucleic acid solutions and incubate for 30 minutes at room temperature to allow complete complex formation.
Characterization: Proceed to characterization assays to confirm successful complexation.
Table 1: Standard Characterization Assays for this compound LNPs
| Parameter | Method | Optimal Values | Key Considerations |
|---|---|---|---|
| Size Distribution | Dynamic Light Scattering | 80-120 nm | Polydispersity index <0.2 indicates monodisperse population |
| Surface Charge | Zeta Potential Measurement | +20 to +40 mV | Varies with lipid composition and PEGylation |
| Complexation Efficiency | Gel Retardation Assay | Complete migration shift | Use agarose gel (2%) in TAE buffer, 80V for 30 min |
| Morphology | Electron Microscopy | Spherical, uniform | Negative staining with uranyl acetate |
| This compound Incorporation | Click Chemistry with Fluorescent Dyes | >90% efficiency | Use alkyne-functionalized dyes (e.g., Alexa Fluor) |
Fluorescent Labeling via Click Chemistry:
Cellular Uptake Quantification:
Giant Unilamellar Vesicle (GUV) Preparation:
Giant Plasma Membrane Vesicle (GPMV) Preparation:
Table 2: Key Performance Metrics for this compound Assay Development
| Assay Type | Primary Readout | Expected Outcomes | Potential Artifacts |
|---|---|---|---|
| Cellular Uptake | Fluorescence intensity | Concentration-dependent increase | Surface adhesion without internalization |
| Intracellular Trafficking | Colocalization coefficients | Endosomal escape (low lysosomal colocalization) | Quenching in acidic compartments |
| Membrane Partitioning | Lo/Ld partition coefficient | Preference for ordered domains (>2.0) | Photobleaching during imaging |
| Transfection Efficiency | Reporter gene expression | Optimal at 1:3 DOTAP/Chol molar ratio | Cytotoxicity at high lipid doses |
| Stability Assessment | Size and PDI over time | Stable for 60 days at 4°C | Aggregation during storage |
Poor Click Chemistry Efficiency: Optimize copper catalyst concentration and reaction time. Include positive controls with known azide concentrations. Ensure fresh preparation of sodium ascorbate to maintain reducing conditions.
High Background Fluorescence: Implement thorough washing steps post-labeling. Include quenching controls with dithionite to distinguish internalized from surface-bound signals [5]. Use appropriate control samples without this compound to establish background levels.
Suboptimal LNP Formulation: If particle size exceeds desired range (100-150 nm), ensure proper extrusion technique and membrane integrity. For unstable formulations, consider increasing PEG-lipid content (typically 1.5-2.5 mol%) while recognizing that higher PEGylation may decrease transfection efficiency [1] [6].
Cellular Toxicity: Observe cell viability using MTS or similar assays. Reduce lipid concentrations if toxicity exceeds 20% at working concentrations. DOTAP/Chol LNPs generally show good biocompatibility at appropriate concentrations.
The protocols and application notes presented here provide a comprehensive framework for implementing this compound in various experimental contexts, with particular emphasis on lipid nanoparticle systems for nucleic acid delivery. The versatile nature of this compound enables researchers to track cholesterol incorporation, localization, and trafficking through bioorthogonal chemistry approaches, offering valuable insights into the behavior of synthetic lipid systems in biological environments.
Future developments in this compound applications will likely focus on advanced imaging techniques, including super-resolution microscopy and fluorescence correlation spectroscopy, to better understand cholesterol dynamics at the nanoscale level [4]. Additionally, the integration of this compound labeling with single-cell analysis approaches and organoid culture systems will provide more physiologically relevant models for studying cholesterol biology in complex tissue contexts. As lipid nanoparticle technology continues to evolve for therapeutic applications, this compound will remain an invaluable tool for optimizing formulation parameters and understanding delivery mechanisms.
Patients at high risk for cardiovascular (CV) events, particularly those with statin intolerance, familial hypercholesterolemia (FH), or on dialysis, often fail to achieve their low-density lipoprotein cholesterol (LDL-C) goals and face a significant residual CV risk [1] [2] [3]. Bempedoic acid (BA), an ATP-citrate lyase inhibitor, has demonstrated efficacy in further lowering LDL-C in high-risk patients, showing a reduction of 26.1% in a real-world setting, with over 60% of patients reaching their lipid targets [1]. Importantly, it is well-tolerated in statin-intolerant patients [1].
Simultaneously, n-3 Polyunsaturated Fatty Acids (n-3 PUFAs) have shown promise in reducing CV events and modifying lipid profiles through mechanisms distinct from standard lipid-lowering therapies. A high-dose n-3 PUFA supplement (4 g/day) has been shown to not only reduce triglycerides but also significantly lower LDL-C and total cholesterol in patients with Familial Hypercholesterolemia [2]. The proposed "Chol-N3" trial hypothesizes that the combination of Bempedoic Acid and n-3 PUFAs will have complementary and potentially synergistic effects, leading to superior LDL-C and triglyceride lowering, and ultimately, a reduction in major adverse CV events (MACE) in a high-risk population.
The trial design is structured around primary and secondary objectives, with clearly defined endpoints for each.
Table 1: Trial Objectives and Endpoints
| Objective Type | Objective | Primary Endpoint(s) | Secondary Endpoints |
|---|
| Primary | To assess the efficacy of BA + n-3 PUFAs on lipid profile. | Percentage change in LDL-C from baseline to 12 months. | - Proportion of patients achieving ESC/EAS LDL-C goal (≤55 mg/dL) [1].
The following diagram illustrates the patient journey through the this compound clinical trial, from initial screening to final analysis.
This workflow provides a visual overview of the key stages in the this compound clinical trial.
This application note outlines a robust and methodologically sound protocol for the "this compound" clinical trial. By leveraging the complementary mechanisms of Bempedoic Acid and n-3 PUFAs, this trial is positioned to generate high-quality evidence on a promising combination therapy for managing lipid levels and reducing residual cardiovascular risk in a vulnerable patient population. The design incorporates key learnings from recent successful trials, including pragmatic elements, rigorous endpoint adjudication, and the use of biomarkers to elucidate mechanism of action.
Experimental evidence shows that cholesterol stability is compromised by heat, light, oxygen, and acidic pH. The presence of polyunsaturated fatty acids (PUFAs) can significantly accelerate its oxidation [1] [2].
The table below summarizes the impact of various environmental factors on the formation of Cholesterol Oxidation Products (COPs):
| Factor | Impact on Stability & COP Formation | Experimental Evidence |
|---|---|---|
| Temperature | Formation of COPs (e.g., 7-ketocholesterol) increases with temperature. Heating to 200°C for 1 hour causes a sharp increase in COPs [2]. | Study in n-3 enriched eggs: COP concentrations were higher in fried vs. boiled eggs and increased during storage, especially at 25°C vs. 5°C [1]. |
| pH | Acidic conditions (pH < 5.8) promote oxidation. pH between 5.8-7.6 shows no significant difference in COP formation at 4°C [2]. | Model system with borate buffer: control samples (no buffer) had higher COPs than pH-adjusted samples after 10 days at 4°C [2]. |
| Unsaturated Lipids | Presence of PUFAs (e.g., linoleic acid, oleic acid) significantly increases COP formation, especially at lower temperatures (100°C) [2]. | In n-3 enriched eggs, PUFAs (18:3, 20:5, 22:6) decreased during storage, indicating simultaneous lipid and cholesterol oxidation [1]. |
| Light & Oxygen | Storing cholesterol in the presence of light and oxygen leads to COP formation [2]. | Standard stability testing practices indicate these are key stressors [3]. |
This gas chromatography (GC) method for quantifying COPs is adapted from published research [2].
This workflow outlines the key steps for a stability study:
Q1: What are the recommended storage conditions for Chol-N3?
Q2: Why do my experimental yields drop when using this compound that has been stored for a long time?
Q3: How can I check if my this compound has degraded?
The information provided is based on stability data for native cholesterol and general principles of azide chemistry, as direct stability studies on "this compound" were not found in the search results.
For the most accurate handling procedures, you should prioritize the manufacturer's datasheet for your specific this compound product. For regulatory purposes, such as in drug development, consult the latest ICH guidelines (e.g., the new draft ICH stability guideline from April 2025) [3] and perform your own formal stability studies.
| Question | Answer |
|---|---|
| What is Chol-N3 typically used for? | As a cholesterol derivative, it is used to label or manipulate cholesterol-rich membrane domains (like lipid rafts) to study their structure and function [1]. |
| What are common sources of analytical interference? | 1. Impurities: Incompletely reacted starting materials or byproducts from synthesis [2]. 2. Solubility & Assembly: Improper formation of micelles or integration into lipid vesicles [2]. 3. Sample Matrix: Interference from other cellular lipids or proteins during analysis (e.g., MS, microscopy) [1] [3]. | | Which techniques are used for analysis? | Common methods include Mass Spectrometry (LC-MS) [3], chromatography (e.g., for purity checks) [2], and super-resolution microscopy to visualize its localization in membranes [1]. |
| Problem Category | Potential Cause | Recommended Solution |
|---|---|---|
| Synthesis & Purity | Low purity or non-uniform PEG linkers in Chol-PEG-N3 conjugates [2]. | Use non-disperse PEG (ND-PEG) synthesis methods and characterize products with HRMS and NMR [2]. |
| Sample Preparation | Improper solubilization leading to heterogeneous aggregates [2]. | Optimize detergent use and employ sonication or extrusion to form uniform vesicles/micelles. |
| Detection & Analysis | Ion suppression in MS from phospholipids (e.g., PC, PE) in sample [3]. | Use LC to separate analytes and optimize MS-source parameters to improve ionization efficiency [3]. |
| Biological Specificity | Non-specific binding or incorporation into non-raft membrane regions [1]. | Include controls (e.g., cholesterol pre-treatment) and use super-resolution microscopy to verify nanodomain localization [1]. |
This protocol is designed to identify and resolve interference during the LC-MS analysis of this compound from complex biological samples.
1. Sample Preparation (Lipid Extraction)
2. Chromatographic Separation
3. Mass Spectrometric Detection
4. Data Analysis and Validation
The following diagrams outline the core workflows for the analytical protocol and troubleshooting.
Problem: Poor Chromatographic Separation
| Potential Cause | Investigation | Suggested Action |
|---|---|---|
| Column Degradation | Check system suitability test results; observe peak shape and pressure. | Replace or regenerate the guard column and/or analytical column [1]. |
| Suboptimal Mobile Phase | Review the elution conditions (e.g., ratio, pH, buffer concentration). | Re-prepare the mobile phase. Re-optimize the gradient or isocratic program using chemometric tools for efficiency [1]. |
| Sample Solvent Incompatibility | Ensure the sample solvent is compatible with the mobile phase. | Re-dissolve the sample in a solvent that matches the initial mobile phase composition. |
Problem: Low Recovery or Yield
| Potential Cause | Investigation | Suggested Action |
|---|---|---|
| Inefficient Derivatization | Check derivatization reagent purity and molar ratio. Review reaction time and temperature. | Optimize the molar ratio and reaction conditions (e.g., using an ultrasonic bath) via a factorial design [1]. |
| Incomplete Extraction | Evaluate the extraction solvent mixture and procedure. | Test different solvent combinations (e.g., n-hexane and DCM mixtures) and implement a multistep clean-up to remove matrix interferents like lipids [2]. |
Problem: High Background Noise or Signal Instability
| Potential Cause | Investigation | Suggested Action |
|---|---|---|
| Matrix Interference | Analyze a procedural blank and a standard to compare baseline. | Incorporate additional clean-up steps, such as washes with concentrated sulfuric acid or mixing with acid silica [2]. |
| Contaminated Solvents/Reagents | Run a blank injection of all solvents and reagents. | Use high-purity (e.g., HPLC grade) solvents and reagents. Re-prepare solutions from fresh, uncontaminated stocks. |
Q1: What are the key parameters to validate for the this compound method? A proper method validation should quantitatively assess the following parameters, typically derived from guidelines like ICH Q2(R1):
Q2: How can I optimize the derivatization reaction for better sensitivity? Systematic optimization is key. You should:
Q3: My sample matrix is complex. How can I improve the clean-up? A dispersive Solid Phase Extraction (dSPE) approach can be very effective.
The search results did not contain a specific "this compound" signaling pathway. However, the diagram below illustrates a generalized workflow for an analytical method involving derivatization, from sample preparation to data analysis. This mirrors the procedures described in the literature for similar compounds [1] [2].
Background contamination often arises from incomplete purification, non-specific binding, or carryover from previous experimental steps. The table below summarizes common issues and their general solutions, which form the basis for the specific protocols that follow.
| Contamination Source | Impact on Experiment | General Principle for Mitigation |
|---|---|---|
| Incomplete Purification [1] | Damaged product integrity; low yield/activity. | Optimize gentle, density-based separation methods. |
| Residual Reagents/Solvents [2] | MS signal interference; inaccurate quantification. | Implement thorough washing/evaporation steps; use internal standards. |
| Non-Specific Binding [3] | High background noise in detection. | Use validated antibodies; optimize blocking and washing buffers. |
| Carryover During Liquid Handling [2] | Cross-contamination between samples. | Automate key steps; use filter tips. |
Here are two detailed methodologies you can adapt to reduce contamination in your work with Chol-N3 and similar compounds.
This protocol, developed for high-throughput cholesterol quantification, is highly effective for minimizing manual handling errors and contamination [2].
The workflow for this automated process is outlined below.
This protocol, designed for purifying enveloped viruses, is excellent for gently isolating nanoparticles like this compound assemblies while preserving their structural integrity [1].
Beyond specific protocols, adhering to these general principles will significantly reduce background contamination.
When you encounter contamination, you can use the following logic to diagnose the problem systematically.
The high number of double bonds in n-3 polyunsaturated fatty acids (PUFAs) like DHA and EPA makes them highly susceptible to oxidation [1] [2]. Effective management requires a multi-faceted approach.
| Strategy | Technical Rationale & Implementation |
|---|---|
| Antioxidant Co-administration | Add antioxidants (e.g., α-tocopherol/Vitamin E) to lipid emulsions. Note: Vitamin E does not reliably prevent peroxidation; its effectiveness can be inconsistent. Always verify concentration and type of antioxidant used [1] [3]. |
| Oxygen Exclusion | Use an inert gas blanket (e.g., nitrogen or argon) over lipid samples and emulsions. Store lipid stocks and working solutions in sealed vials with minimal headspace [4]. |
| Controlled Temperature & Light | Store lipids at -80°C or -20°C under inert conditions. Use amber glass vials or store in the dark to prevent photo-oxidation. Avoid repeated freeze-thaw cycles [4]. |
| Metal Chelation | Add chelating agents like EDTA to bind transition metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze lipid peroxidation. Ensure buffer and solvent purity [5]. |
The experimental conditions below significantly influence oxidation rates and should be carefully controlled and documented.
| Parameter | Impact on Oxidation | Recommended Control |
|---|---|---|
| Temperature | High heat dramatically accelerates oxidation. | Avoid temperatures >150°C. For heating steps, use lower temperatures and shorter durations [4]. |
| pH | Acidic conditions (pH <5.8) promote oxidation. | Maintain a neutral or slightly basic pH (e.g., above 5.8) in buffers and emulsions [4]. |
| Unsaturated Fatty Acids | PUFAs (e.g., linoleic, oleic acid) increase oxidative stress in mixed systems. | Be aware that complex lipid mixtures can lead to cross-oxidation. Characterize all lipid components [4]. |
The following diagram outlines a general workflow for handling oxidation-prone lipids like Chol-N3 from storage to analysis.
Q1: Our this compound formulation shows increased malondialdehyde (MDA) levels after a week. What could be the cause?
Q2: Does adding Vitamin E completely prevent n-3 PUFA oxidation?
Q3: We are observing high levels of cholesterol oxidation products (COPs) in our model systems. How can we reduce them?
To monitor and troubleshoot oxidation, incorporate these analytical techniques:
This guide addresses common issues that lead to Chol-N3 sample degradation and poor yields, helping you ensure sample integrity for reliable experimental results.
| Problem Area | Specific Issue | Recommended Solution | Key Rationale |
|---|---|---|---|
| Storage & Handling | Chemical degradation and loss of integrity. | Store at -20°C or -80°C; protect from light and moisture; use argon blanket for long-term storage [1]. | Prevents oxidation and hydrolysis, maintaining molecular structure [1]. |
| Experimental Workflow | Inconsistent results and sample loss during preparation. | Standardize protocols; use glassware over plastic; minimize handling steps; pre-chill equipment [1]. | Reduces adsorption to surfaces and variability, improving reproducibility [1]. |
| Formulation & Assembly | Inefficient mRNA encapsulation and unstable nanoparticles. | Optimize lipid ratios; consider cholesterol analogs (e.g., β-sitosterol) [1]. | C-24 alkyl phytosterols enhance LNP stability and transfection efficiency [1]. |
The most critical factor is protection from oxidation. Cholesterol and its analogs are susceptible to oxidation, which can alter their function. It is crucial to store this compound in an inert atmosphere (e.g., under argon) at low temperatures (-20°C to -80°C) and away from light [1].
Optimize the lipid molar ratio during LNP formulation. Research on other cholesterol analogs shows that the structural composition of the LNP, particularly the helper lipids, is crucial for efficient packaging. Using microfluidic mixing techniques ensures reproducible and homogeneous nanoparticle formation. Incorporating specific analogs like β-sitosterol, which has a C-24 alkyl group, can lead to a more polymorphic LNP structure that enhances stability and intracellular delivery [1].
Low yields are often due to adsorption to labware surfaces. To minimize this:
This protocol, adapted from research on cholesterol-analog LNPs, is designed to maximize nanoparticle stability and encapsulation efficiency, thereby minimizing this compound sample loss [1].
Step 1: Lipid Solution Preparation
Step 2: Aqueous Phase Preparation
Step 3: Nanoparticle Formation via Microfluidic Mixing
Step 4: Buffer Exchange and Purification
Step 5: Characterization and Storage
The following diagram illustrates the key steps for preparing and verifying your this compound samples to ensure integrity and minimize loss.
For a deeper understanding of how cholesterol and its analogs function within biological systems, the diagram below outlines a key signaling pathway where cholesterol influences gene regulation. This knowledge can inform the strategic use of this compound in targeting cellular mechanisms [2].
The core challenge in cholesterol-related experiments, which would apply to Chol-N3, is the inherent instability of cholesterol in lipid bilayers. Cholesterol can be rapidly transferred to or from biomembranes and lipoproteins in a physiological environment, leading to inconsistent results [1]. The table below summarizes the main issues and the underlying causes that the provided research identified.
| Issue | Impact on Reproducibility | Root Cause |
|---|---|---|
| Cholesterol Transfer | Alters membrane packing, fluidity, and permeability over time, changing system properties between experiments [1]. | Natural diffusion of free cholesterol between lipid bilayers and lipoproteins [1]. |
| Payload Leakage | Inconsistent drug delivery or assay results due to premature release of encapsulated contents [1]. | Weakened membrane integrity following cholesterol loss [1]. |
| Sample Handling | Incorrect handling introduces variability in lipid composition analysis, a common readout for this compound experiments [2]. | Improper freeze-thaw cycles or storage conditions can degrade samples [2]. |
Q: What are the best practices for handling and storing serum or lipid samples to ensure reproducible lipidomics data? A: Proper sample handling is critical. The good news is that quantitative lipid analysis in unfractionated serum is quite robust against multiple freeze-thaw cycles [2].
Q: How can I improve the stability and reproducibility of my lipid bilayers incorporating this compound? A: The most promising method to prevent cholesterol-related instability is to covalently tether the cholesterol to a phospholipid within the bilayer [1].
This protocol is adapted from biophysical studies on repaired myelin and synthetic lipid bilayers [3] [1].
Objective: To evaluate the stability of lipid bilayers incorporating this compound by measuring their biophysical properties, such as lateral molecular packing and compressibility.
Materials:
Methodology:
The logical relationship between the measured properties and membrane stability is summarized below.
The term "Chol-N3" likely refers to an azide-modified cholesterol, used as a chemical reporter in bioorthogonal chemistry. This field involves reactions that occur inside living systems without interfering with native biochemical processes [1].
Bioorthogonal chemistry is a key tool for sensitive detection. The development of bioorthogonally activated probes is a primary strategy for enhancing sensitivity in imaging and detection. These probes are designed to be initially silent (low background signal) and only turn on their signal upon reacting with a specific bioorthogonal tag, like an azide (N3) [1]. This "turn-on" mechanism significantly improves the signal-to-noise ratio compared to always-on fluorescent probes.
The following table outlines common problems and general approaches linked to the principles of bioorthogonal chemistry.
| Issue | Possible Cause | General Troubleshooting Approach |
|---|---|---|
| Low Signal-to-Noise Ratio | High background fluorescence from unreacted probes; non-specific binding. | Use bioorthogonally activated probes that fluoresce only after click reaction. Employ thorough washing steps or design experiments for wash-free imaging [1]. |
| Slow Reaction Kinetics | Suboptimal catalyst concentration; incompatible reaction partners. | Consider using high-yield reactions like the inverse-electron-demand Diels-Alder (IEDDA). Optimize catalyst system for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. |
| Probe Instability or Low Yield | Chemical degradation of the probe or the azide tag in biological environments. | Ensure the azide group is stable under physiological conditions. Test probe stability in relevant buffers/serum before complex experiments [1]. |
The diagram below illustrates a generalized workflow for evaluating a bioorthogonal probe system, which you can adapt for this compound.
This is a generic protocol for a key experiment—testing the reaction between an azide-tagged molecule and an alkyne probe in a tube.
The table below summarizes the core experimental findings comparing UDCA plus n-3 PUFA combination therapy against UDCA monotherapy.
| Aspect | UDCA Monotherapy | UDCA + n-3 PUFA Combination Therapy | References |
|---|---|---|---|
| Gallstone Dissolution Rate | 9.9% (in human trial) | 45.7% (in human trial) | [1] |
| Radiological Response Rate | 41.7% | 90.5% | [1] |
| Effect on Bile Composition | Reduces cholesterol saturation | Increases bile phospholipids & bile acids; further reduces cholesterol saturation index (CSI) | [2] |
| Effect on Gallbladder Wall & Mucin | Reduces mucin gene expression | Reduces gallbladder wall thickness & mucin gene expression more effectively | [2] |
| Anti-inflammatory & Anti-apoptotic Effects | Moderate effects at high doses (500 µM) | Strongly enhanced protection against bile acid-induced apoptosis and ER stress; superior control of inflammation | [3] |
| Typical Dosage in Human Trials | 600 mg/day | UDCA 600 mg/day + PUFA (e.g., Omacor) 3000 mg/day | [1] |
For researchers, understanding the experimental design from key studies is crucial.
This 2024 study provides the most direct clinical comparison [1].
This 2021 study investigated the synergistic mechanisms at a cellular level [3].
The superior efficacy of the combination therapy arises from the complementary mechanisms of UDCA and n-3 PUFAs. The following diagram illustrates the key pathways through which they act on liver and gallbladder cells to dissolve cholesterol gallstones.
The experimental data strongly suggests that combining n-3 PUFAs with UDCA represents a promising therapeutic strategy, potentially opening the "narrow therapeutic window" of UDCA [3].
n-3 PUFAs are not all equivalent; they differ in their source, potency, and biological roles [1]. The table below summarizes key n-3 PUFAs for comparison.
| Fatty Acid | Abbreviation | Primary Source | Key Biological Roles & Effects | Notes on Efficacy |
|---|---|---|---|---|
| Alpha-Linolenic Acid | ALA | Plant sources (flaxseed, walnuts, soybeans, leafy vegetables) [1] | Precursor to EPA and DHA; major metabolic fate is β-oxidation for energy [1]. | Inefficient conversion to EPA and DHA in humans (approx. <5-10% to EPA, <2-5% to DHA) [1]. |
| Eicosapentaenoic Acid | EPA | Marine sources (oily fish), microalgae [1] [2] | - Anti-inflammatory: Metabolized to less potent eicosanoids (e.g., 3-series PGs, 5-series LTs) than those from Arachidonic Acid (AA); precursor to E-series resolvins [1].
The experimental data supporting the effects of n-3 PUFAs come from a variety of models, from in vitro studies to human clinical trials.
The following diagrams illustrate the primary mechanisms of action for n-3 LCPUFAs (EPA and DHA) based on the experimental data.
| Treatment | LDL-C Reduction | Triglyceride Reduction | HDL-C Impact | TC/HDL Ratio | Key Safety Notes |
|---|---|---|---|---|---|
| Omega-3 Fatty Acids (as monotherapy) | Not Significant [1] | Significant (mechanism of action) [2] [1] | May Improve [3] | Improves [1] | Well-tolerated; may increase gastrointestinal events when combined with statins [1]. |
| Statin Monotherapy | Significant (Primary effect) [2] [4] | Moderate | Modest increase in some studies [3] | Improves | Established long-term safety profile [4]. |
| Statin + Omega-3 Combination | No significant additional LDL-C lowering vs. statin alone [1] | Greater than statin alone [1] | Potentially greater than statin alone [3] | Superior improvement vs. statin alone [1] | |
| Other Non-Statin Therapies (PCSK9 mAbs, Inclisiran) | Superior reduction (vs. ezetimibe/bempedoic acid) [5] | Data not fully available in search results | Data not fully available in search results | Data not fully available in search results |
For a rigorous comparison, here is a detailed breakdown of the experimental findings and methodologies from the key studies.
A 2018 meta-analysis directly compared the combination of statins and omega-3 fatty acids against statin monotherapy [1].
A 2018 pilot study explored a unique protocol for using nutraceuticals, including omega-3s, to enable a reduction in statin dosage [6].
The differential effects on lipid parameters stem from the distinct mechanisms of action of these therapies. The following diagram illustrates the cholesterol biosynthesis pathway and the points of intervention for different treatments.
The pathway highlights several key mechanisms:
For researchers and drug development professionals, the data suggests several key considerations:
The bioorthogonal-based cholesterol probe (this compound) was developed to directly visualize and characterize cholesterol-rich nanodomains (lipid rafts) in living cells at a resolution previously unattainable [1] [2]. Its "superiority" is demonstrated through direct comparison with existing methodological challenges, rather than against other specific named probes.
The table below summarizes the key experimental findings that establish its performance profile:
| Performance Feature | Experimental Finding | Key Experimental Data & Methods |
|---|
| Structural Fidelity | Mimics cholesterol without perturbing native membrane structure [1]. | • Test Systems: Synthetic membranes & cellular membranes. • Method: Combined with super-resolution microscopy to confirm native behavior and organization. | | Spatial Resolution | Reveals cholesterol-rich nanodomains <50 nm in resting living cells [1] [2]. | • Method: Live-cell super-resolution microscopy. • Finding: Direct visualization of sub-diffraction limit domains at the plasma membrane. | | Temporal Resolution | Capable of revealing multiple cholesterol diffusion modes in living cells [1]. | • Method: Live-cell imaging to track spatiotemporal organization. | | Functional Application | Identifies nanoscale lipid heterogeneity and tracks cholesterol dynamics [1]. | • Finding: Demonstrated potential for imaging across thick organ samples. |
The core methodology for utilizing this compound in imaging studies involves a two-step process [1]:
For super-resolution imaging, the labeled cells are then imaged using advanced microscopy techniques (e.g., STORM, STED, or similar) that overcome the diffraction limit of light, enabling the visualization of nanodomains as small as 50 nm [1] [2].
While this compound itself is a research tool, cholesterol is a critical biological molecule that directly activates signaling pathways. One prominent example is the Hedgehog (Hh) signaling pathway, which is essential in embryogenesis and cancer [4].
The pathway mechanism is as follows:
This diagram illustrates that cholesterol is not just a structural component but also a direct signaling molecule. Research has shown that cholesterol activates Smoothened (Smo) by binding to its extracellular cysteine-rich domain (CRD), inducing a conformational change that triggers the downstream signaling cascade [4]. This pathway is a key example of the biological processes that probes like this compound can help to investigate in greater detail.
The following table summarizes key findings from clinical and preclinical studies on n-3 PUFA combination therapies, demonstrating their synergistic and complementary effects.
| Combination Therapy | Study Model / Population | Key Synergistic/Complementary Effects | Experimental Evidence & Metrics |
|---|---|---|---|
| UDCA + n-3 PUFA [1] | Humans with cholesterol gallstones (Randomized Clinical Trial) | Enhanced Gallstone Dissolution: Combination showed a strong trend for higher dissolution rate (45.7% vs. 9.9%, p=0.070) and a significantly higher radiological response rate (90.5% vs. 41.7%, p=0.007) compared to UDCA monotherapy [1]. | |
| Phytosterols + n-3 LCPUFA [2] | Hyperlipidemic humans (Randomized Controlled Trial) | Synergistic & Complementary Lipid-Lowering: The combination significantly reduced Total-C (-13.3%) and LDL-C (-12.5%), differing from n-3 alone. n-3 components raised HDL-C (8.6%) and reduced TG (-25.9%), effects not seen with phytosterols alone [2]. | |
| Statin + n-3 PUFA [3] | Review of CVD Prevention Mechanisms | Overlapping Pleiotropic Effects: Potential for synergistic action through shared mechanisms like improved endothelial function, anti-thrombotic, and anti-inflammatory effects. Potential Antagonism: Concurrent use may lead to drug-supplement interactions via shared Cytochrome P450 metabolic pathways, potentially affecting efficacy [3]. | |
| PKN3 siRNA + Doxorubicin [4] | Mouse models of liver & lung metastases (Preclinical) | Context-Dependent Efficacy: In a PKN3-negative liver metastasis model (MCF-7), the combination significantly inhibited tumor growth, whereas either agent alone did not. This suggests a combinational effect that is independent of tumor cell PKN3 expression [4]. |
For researchers designing experiments, here are detailed methodologies from the cited studies.
This protocol provides a framework for a randomized, controlled clinical trial design.
This methodology details in vivo siRNA delivery and efficacy testing in combination with chemotherapy.
The therapeutic effects of n-3 PUFA combinations arise from targeting multiple, complementary biological pathways. The diagram below illustrates the proposed mechanisms for two key combinations.
The evidence supports the strategic value of n-3 PUFA combination therapies. For your comparison guides, consider these focal points:
Omega-3 PUFAs, primarily EPA (eicosapentaenoic acid) and DHA (docosahexaenoic acid), are known for their lipid-lowering and cardioprotective effects. Their safety and efficacy are influenced by formulation, dose, and purity.
The table below summarizes the safety and efficacy profiles of different n-3 PUFA formulations from key clinical trials.
| Trial Name | Formulation | Primary Patient Population | Efficacy Highlights | Safety Highlights |
|---|---|---|---|---|
| REDUCE-IT [1] | Icosapent Ethyl (high-purity EPA ethyl ester) | Patients with high CV risk and elevated triglycerides on statins | Significant reduction in CV events and mortality [1] | Well-tolerated; noted increased risk of atrial fibrillation and hospitalization for heart failure in some patients [1] |
| JELIS [1] | EPA + Statin | Japanese patients with high cholesterol | Significant reduction in major coronary events [1] | Demonstrated good safety profile alongside statin therapy [1] |
| STRENGTH [1] | EPA/DHA Carboxylic Acid (a different formulation) | Patients with high CV risk | Trial was stopped early due to futility [1] | Highlighted importance of formulation specificity and patient selection [1] |
The molecular mechanisms by which n-3 PUFAs exert their pleiotropic effects are complex. They incorporate into cell membranes, altering fluidity and influencing signal transduction [1]. The following diagram outlines their key pathways and safety considerations.
Key experimental findings supporting these mechanisms include:
For a comprehensive comparison, it is useful to consider the safety profiles of other non-statin lipid-lowering agents. Inclisiran and Bempedoic Acid are two recently approved drugs with distinct mechanisms and safety considerations [2].
The table below provides a comparative overview of these agents.
| Agent | Mechanism of Action | Dosing & Administration | Key Efficacy | Key Safety Profile |
|---|---|---|---|---|
| Inclisiran [2] | siRNA targeting PCSK9 mRNA in the liver | Subcutaneous injection, twice yearly | Reduces LDL-C by ~50% | Generally well-tolerated; most common AEs are injection site reactions (mild and transient); no dose adjustment for mild-moderate renal/hepatic impairment |
| Bempedoic Acid [2] | Oral inhibitor of ATP-citrate lyase (upstream of HMG-CoA reductase) | Oral, once daily | Reduces LDL-C by 17-21% vs. placebo | Avoids muscle-related AEs (enzyme not present in muscle); modest increase in incidence of gout and cholelithiasis |
For researchers designing studies, here are summaries of key experimental methodologies cited in the results.
Microscale Thermophoresis (MST) for Binding Affinity: This protocol was used to determine the binding affinity between LYCHOS (a cholesterol sensor) and the GATOR1 complex. Purified LYCHOS and recombinant GATOR1 are prepared. The LYCHOS is labeled and mixed with a series of concentrations of GATOR1. The mixture is loaded into capillaries, and a laser is applied to create a temperature gradient. The movement of molecules in response to this gradient (thermophoresis) is measured by fluorescence. The change in movement is plotted against the concentration of GATOR1 to calculate the binding affinity (Kd), which was found to be 7.6 μM, consistent with other methods [3].
snRNA-seq for Cholesterol Metabolic Dysregulation: This protocol was used to investigate stress-induced cholesterol dysregulation in oligodendrocytes [4].
This compound is described in the search results as a bioorthogonal-based cholesterol probe [1]. Its core function is to act as a diagnostic and research tool, allowing scientists to visualize the distribution and nanoscale heterogeneity of cholesterol in the membranes of living cells using super-resolution microscopy [1]. It is explicitly stated to be "for research use only, not for human use" [1].
This purpose is fundamentally different from that of the therapies mentioned in the other search results, which are designed to treat diseases.
The table below summarizes how this compound contrasts with other cholesterol-related technologies found in the search results.
| Technology / Molecule | Primary Function | Mechanism of Action |
|---|---|---|
| This compound | Research probe for imaging | Incorporates into cell membranes, allowing visualization of cholesterol domains via bioorthogonal chemistry and super-resolution microscopy [1]. |
| Chol-DsiRNA Polyplexes | Therapeutic RNA delivery | Cholesterol modification helps form polymer-based nanoparticles for delivering siRNA/DsiRNA to tumors, improving stability and cellular uptake to silence target genes like STAT3 [2]. |
| Cholesterol-functionalized NPs (Chol-NP) | Anti-bacterial therapeutic | Cholesterol on nanoparticle surface acts as "bait" for H. pylori; upon bacterial internalization, nanoparticles disrupt the membrane, eradicating the infection [3]. |
| Cholesterol in Hedgehog Signaling | Endogenous signaling activator | Cholesterol directly binds to and activates the Smoothened (Smo) receptor, acting as a second messenger in a critical developmental pathway [4]. |
| Cholesterol in NASH Progression | Disease-promoting molecule | Increased hepatocyte cholesterol activates a calcium-RhoA pathway that stabilizes the TAZ protein, promoting fibrotic non-alcoholic steatohepatitis (NASH) [5]. |
The search results provide limited but specific experimental details for this compound, which can help clarify its application [1]:
To better position this compound, it helps to understand the diverse biological roles of cholesterol that other technologies target. The diagrams below illustrate two key mechanistic pathways identified in the search results.
While this compound is not a therapy, its capabilities are significant for basic research. By providing a means to directly visualize nanoscale lipid heterogeneity [1], it can help scientists:
While not addressing "Chol-N3" directly, recent systematic reviews have synthesized evidence on other interventions. The following table summarizes key findings from economic evaluations of Familial Hypercholesterolemia (FH) screening strategies, which provide a relevant point of comparison [1] [2].
| Screening Strategy | Target Population | Synthesized ICER (USD per QALY) | Conclusion on Cost-Effectiveness |
|---|---|---|---|
| Cascade Screening [1] [2] | Relatives of identified FH patients | $49,630 | Cost-effective; more pronounced in younger adults. |
| Universal Screening [1] [2] | Young adults (e.g., aged 18-40) | $20,860 | Cost-effective. |
| Universal + Reverse Cascade [1] | Children (1-2 years) combined with parent screening | Evidence supports cost-effectiveness | Cost-effective. |
Key Context: The 2025 AHA/ACC Statement defines the U.S. cost-effectiveness threshold as $120,000 per QALY gained [3]. The strategies above are well under this threshold, making them highly cost-effective.
A 2024 narrative review evaluated several dietary supplements for hypercholesterolemia. While it did not perform a formal cost-effectiveness analysis, it provides context on efficacy and considerations for alternatives to statins [4].
For a robust CEA that meets current standards for publication, recent literature suggests these key considerations [3] [5]:
The diagram below outlines a generalized workflow for conducting a cost-effectiveness analysis, synthesized from the methodologies used in the reviewed studies [1] [2].
Since "this compound" was not identified in the current literature, here are steps you can take: